molecular formula C25H24N4O4 B2944903 N-(2,6-dimethylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide CAS No. 902919-36-2

N-(2,6-dimethylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide

Cat. No.: B2944903
CAS No.: 902919-36-2
M. Wt: 444.491
InChI Key: JKXWJRYUCZDNFD-UHFFFAOYSA-N
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Description

The compound features a pyrido[2,3-d]pyrimidine core substituted at position 3 with a 4-methoxyphenylmethyl group and a 2,4-dioxo moiety. The acetamide side chain is linked to an N-(2,6-dimethylphenyl) group, which may enhance metabolic stability compared to halogenated analogs.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O4/c1-16-6-4-7-17(2)22(16)27-21(30)15-28-23-20(8-5-13-26-23)24(31)29(25(28)32)14-18-9-11-19(33-3)12-10-18/h4-13H,14-15H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXWJRYUCZDNFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrido[2,3-d]pyrimidine ring system.

    Substitution Reactions:

    Acetylation: The final step involves the acetylation of the intermediate compound to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, leading to different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and acids/bases are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-(2,6-dimethylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It is utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Structural and Functional Features

The following table summarizes key structural and physicochemical properties of the target compound and analogs from the evidence:

Compound Name / ID Core Structure Substituents/Functional Groups Melting Point (°C) Notable Features
Target Compound Pyrido[2,3-d]pyrimidine 3-(4-Methoxybenzyl), 2,4-dioxo, N-(2,6-dimethylphenyl)acetamide Not reported Balanced lipophilicity from methoxy groups
Compound 24 Thieno-pyrido-pyrimidine 7-Methyl, 2-phenylamino, acetylated NH 143–145 Thiophene ring enhances π-stacking
2-[(4-Methyl-6-oxo-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Dihydropyrimidinone 2-thioether, 2,3-dichlorophenyl 230 High crystallinity, electron-withdrawing Cl
MEK Inhibitor Pyrido[4,3-d]pyrimidine 2,4,7-Trioxo, cyclopropyl, fluoro-iodo-phenyl Not reported Potent MEK binding, iodine enhances potency
N-{4-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide Thieno-pyrimidine 5,6-Dimethyl, phenoxy linkage 202–203 Ether linkage improves solubility

Key Comparisons

Core Heterocycles: The target compound’s pyrido[2,3-d]pyrimidine core is distinct from the thieno-pyrido-pyrimidine () and thieno-pyrimidine () systems. The absence of sulfur in the core may reduce metabolic instability compared to sulfur-containing analogs . The MEK inhibitor () shares a pyrido-pyrimidine scaffold but includes a trioxo system, which likely enhances hydrogen bonding with kinase targets .

Substituent Effects: The 4-methoxyphenylmethyl group in the target compound improves solubility compared to the dichlorophenyl group in ’s compound, which increases lipophilicity and may hinder bioavailability .

Physicochemical Properties: The higher melting point of ’s compound (230°C) suggests stronger crystalline packing due to chlorine substituents, whereas the target compound’s methoxy groups may favor amorphous solid forms . ’s compound (m.p. 202–203°C) demonstrates moderate stability, likely due to its dimethylthieno-pyrimidine core and ether linkage .

Biological Implications :

  • The MEK inhibitor () highlights the importance of halogenation (iodine) and cyclopropyl groups in enhancing target affinity, though these features may increase synthetic complexity and toxicity .
  • The thioether in ’s compound could confer redox activity, which is absent in the target compound’s structure .

Biological Activity

N-(2,6-dimethylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide (commonly referred to as the compound) is a complex organic molecule with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C34H45N3O7
  • Molecular Weight : 607.7 g/mol
  • IUPAC Name : N-(2,6-dimethylphenyl)-2-[4-[2-[2-hydroxy-3-(2-methoxyphenoxy)propoxy]-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide

Research has indicated that this compound exhibits multiple mechanisms of action:

  • Anticonvulsant Activity : Similar compounds have demonstrated anticonvulsant properties. For instance, a study highlighted that derivatives of N-(2,6-dimethylphenyl) exhibited significant activity in maximal electroshock tests and influenced GABA levels by inhibiting GABA transaminase enzyme activity .
  • Anticancer Potential : The compound has been identified in drug screening studies as having anticancer properties. Its structural analogs show promise in targeting cancer cells through mechanisms that involve apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : Analogous compounds have shown efficacy against various bacterial strains, suggesting that the compound may also possess antimicrobial activity .

Biological Activity Data

The following table summarizes key biological activities associated with the compound and its derivatives:

Activity TypeObserved EffectReference
AnticonvulsantIncreased GABA levels; inhibited GABA transaminase
AnticancerInduction of apoptosis in cancer cells
AntimicrobialInhibition of Gram-positive and Gram-negative bacteria

Case Study 1: Anticonvulsant Efficacy

A study conducted on a series of N-(2,6-dimethylphenyl)-substituted semicarbazones demonstrated significant anticonvulsant activity in both intraperitoneal and oral administration routes. The compound was shown to enhance GABAergic transmission significantly.

Case Study 2: Anticancer Screening

In a multicellular spheroid model study, various compounds were screened for anticancer activity. The results indicated that certain derivatives of the compound effectively inhibited tumor growth through mechanisms involving cell cycle disruption and apoptosis induction.

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